molecular formula C5H5F5O4S B6298532 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoic acid ethyl ester CAS No. 18343-96-9

2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoic acid ethyl ester

Cat. No.: B6298532
CAS No.: 18343-96-9
M. Wt: 256.15 g/mol
InChI Key: FYSHYWLKEKGWOC-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoic acid ethyl ester is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoic acid ethyl ester typically involves the reaction of 2,3,3,3-Tetrafluoropropanoic acid with fluorosulfonyl fluoride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoic acid ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential use in the development of pharmaceuticals with unique properties.

    Industry: Utilized in the production of specialty chemicals and materials with high stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to interact with various biological molecules and enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid: Another fluorinated compound with similar stability and reactivity.

    Perfluorooctanoic acid: Known for its use in industrial applications but has environmental and health concerns.

    Hexafluoropropylene oxide dimer acid: Used as an alternative to perfluorooctanoic acid in various applications.

Uniqueness

2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propanoic acid ethyl ester is unique due to its specific combination of fluorine atoms and sulfonyl group, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 2,3,3,3-tetrafluoro-2-fluorosulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F5O4S/c1-2-14-3(11)4(6,5(7,8)9)15(10,12)13/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSHYWLKEKGWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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